2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol
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Overview
Description
2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol is a compound that features a cyclopentane ring substituted with a hydroxyl group and a 1-methyl-1H-imidazol-4-yl group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of 1-methyl-1H-imidazol-4-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature . The reaction mixture is then stirred overnight and subsequently heated to 50°C for an additional hour. The resulting product is filtered and purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazol-4-yl)methanol: Similar structure but with a methanol group instead of a cyclopentanol group.
1-Methyl-1H-imidazol-4-yl)acetic acid: Contains an acetic acid group instead of a cyclopentanol group.
1-Methyl-1H-imidazol-4-yl)propane: Features a propane chain instead of a cyclopentanol group.
Uniqueness
2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol is unique due to its cyclopentane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-methylimidazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-11-5-8(10-6-11)7-3-2-4-9(7)12/h5-7,9,12H,2-4H2,1H3 |
InChI Key |
VYFKUVWSAFTDNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2CCCC2O |
Origin of Product |
United States |
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